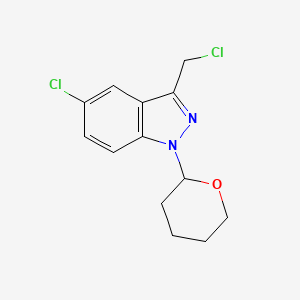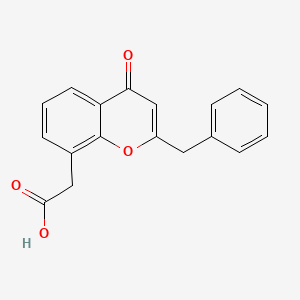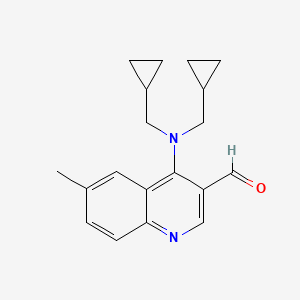
5-Fluoro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a fluorine atom, a nitrophenyl group, and an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a fluorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or glacial acetic acid. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: 5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindoline derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of pharmaceutical compounds with potential anticonvulsant and antipsychotic activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindoline core can interact with biological receptors. The compound has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-Nitrophenyl)isoindoline-1,3-dione: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
5-Chloro-2-(4-nitrophenyl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
444717-62-8 |
|---|---|
Molecular Formula |
C14H7FN2O4 |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
5-fluoro-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(5-3-9)17(20)21/h1-7H |
InChI Key |
GNPNRDZHBFBADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)



![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)
![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)


![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)

